molecular formula C9H18BFO2 B8605220 4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane

Cat. No. B8605220
M. Wt: 188.05 g/mol
InChI Key: PMAHLRZSXVKZME-UHFFFAOYSA-N
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Patent
US05866684

Procedure details

2.5 ml (25 mmol) of borane-dimethyl sulphide (1:1) complex were dissolved in 50 ml of dimethoxyethane and the solution was cooled to 0° C. under nitrogen. 5.3 ml (52.5 mmol) of cyclohexene were then added. The solution was stirred at 0° C. for 15 minutes, then at room temperature for 1 hour and then cooled to -10° C. 1.6 g (27 mmol) of 3-fluoropropene were condensed and then added to the foregoing solution which was then stirred at room temperature under a dry ice condenser. After 1 hour the condenser was removed and stirring was continued for a further 1 hour. 3.9 g (52 mmol) of trimethylamine N-oxide were added and the solution was stirred for 1 hour. 3.1 g (26.3 mmol) of 2,3-dimethyl-2,3-butanediol were added and the solution was stirred for 16hours. The solution was evaporated and the residue was distilled. The distillate boiling at 35°-65° C./1 mm Hg was collected and purified by chromatography on silica gel using diethyl ether/ hexane (1:9)for the elution to give 1.67 g of 4,4,5,5-tetramethyl-2-(3-fluoropropyl)-1,3,2-dioxaborolane as a colourlessoil; 1H NMR (250 MHz, CDCl3) δ: 0.75-0.85 (m, 2 H), 1.25 (s, 12 H), 1.7-1.9 (m, 2 H), 4.28 (t, 1 H), 4.48 (t, 1 H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Four
Quantity
3.1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH3:1].CSC.C1CCCCC=1.[F:11][CH2:12][CH:13]=[CH2:14].C[N+]([O-])(C)C.[CH3:20][C:21]([OH:27])([C:23]([CH3:26])([OH:25])[CH3:24])[CH3:22]>C(COC)OC>[CH3:24][C:23]1([CH3:26])[C:21]([CH3:22])([CH3:20])[O:27][B:1]([CH2:14][CH2:13][CH2:12][F:11])[O:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
FCC=C
Step Four
Name
Quantity
3.9 g
Type
reactant
Smiles
C[N+](C)(C)[O-]
Step Five
Name
Quantity
3.1 g
Type
reactant
Smiles
CC(C)(C(C)(O)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C
CUSTOM
Type
CUSTOM
Details
condensed
ADDITION
Type
ADDITION
Details
added to the foregoing solution which
STIRRING
Type
STIRRING
Details
was then stirred at room temperature under a dry ice condenser
CUSTOM
Type
CUSTOM
Details
After 1 hour the condenser was removed
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 16hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
The distillate boiling at 35°-65° C./1 mm Hg was collected
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
9)for the elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)CCCF)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.